5-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-cyclopropyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c19-16(14-6-15(21-18-14)10-1-2-10)17-7-13-5-12(9-22-13)11-3-4-20-8-11/h3-6,8-10H,1-2,7H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHFVHULULUFRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3=CC(=CS3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
5-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop innovative materials.
Biology
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties: Preliminary studies suggest effectiveness against various bacteria, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity: Investigations into its anticancer properties are ongoing, focusing on its ability to inhibit tumor cell growth through specific molecular interactions .
Medicine
The therapeutic potential of this compound is being explored in various contexts:
- Drug Development: It is being investigated as a drug candidate for diseases such as cancer and bacterial infections. The mechanism of action involves binding to specific enzymes or receptors, modulating their activity to produce desired biological effects .
Industry
In industrial applications, the compound is utilized in developing new materials with unique properties. Its structural characteristics make it suitable for various formulations in pharmaceuticals and specialty chemicals.
Case Studies
Several case studies highlight the biological activities of this compound:
| Study Title | Objective | Findings | Year |
|---|---|---|---|
| Antimicrobial Activity Assessment | Evaluate efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |
| Anticancer Activity Evaluation | Assess cytotoxic effects on human breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability (IC50 = 15 µM after 48 hours) | 2023 |
| Anti-inflammatory Properties Study | Investigate effects on LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(5-(pyridin-4-yl)thiophen-2-yl)methanamine
- 4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile derivatives
Uniqueness
5-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide is unique due to its combination of cyclopropyl, furan, thiophene, and oxazole moieties. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
5-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide is a synthetic compound with a unique chemical structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 314.4 g/mol
- CAS Number : 2380059-90-3
Biological Activity Overview
Research indicates that compounds containing oxazole and thiophene rings exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound are still under investigation, but related compounds have shown promising results.
Antimicrobial Activity
A study on similar oxazole derivatives demonstrated significant antimicrobial activity against various pathogens. For instance, derivatives of 1,3,4-oxadiazole have shown effectiveness against Mycobacterium bovis and other bacterial strains. The mechanism often involves inhibition of critical enzymes involved in cell wall synthesis and metabolic pathways .
Anticancer Potential
Compounds with oxazole moieties have been evaluated for anticancer properties. In vitro studies have shown that such compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Case Studies and Research Findings
- Antiviral Activity : Research on related compounds has indicated antiviral properties against viruses like vaccinia. The mechanism typically involves interference with viral replication processes .
- Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators in vitro. This suggests potential therapeutic applications in inflammatory diseases .
- Structure-Activity Relationship (SAR) : Studies indicate that modifications to the thiophene and oxazole rings can enhance biological activity. For example, substituents on the thiophene ring significantly affect the compound's potency against specific targets .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 314.4 g/mol |
| CAS Number | 2380059-90-3 |
| Antimicrobial Activity | Significant against M. bovis |
| Anticancer Activity | Induces apoptosis |
| Anti-inflammatory Potential | Inhibits pro-inflammatory cytokines |
Q & A
Basic Research Questions
Q. What experimental strategies are recommended to optimize the synthetic yield of 5-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide?
- Methodology :
- Reaction Solvent and Temperature : Use ethanol or DMSO as solvents under reflux conditions (90–100°C) to enhance reaction efficiency, as demonstrated in analogous oxazole-thiophene syntheses .
- Precursor Functionalization : Introduce cyclopropane and furan-thiophene moieties sequentially via coupling reactions (e.g., Suzuki-Miyaura for aryl groups) to minimize side reactions .
- Yield Monitoring : Employ TLC or HPLC at intermediate steps to isolate high-purity intermediates, improving final product yield .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., cyclopropyl protons at δ 1.2–1.5 ppm, furan-thiophene coupling patterns) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHNOS) with <2 ppm mass error .
- HPLC-PDA : Assess purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers identify potential biological targets and mechanisms of action for this compound?
- Methodology :
- Target Prediction : Use computational tools (e.g., SwissTargetPrediction, PubChem BioAssay) to prioritize kinases or GPCRs based on structural analogs with furan-oxazole pharmacophores .
- In Vitro Screening : Conduct enzyme inhibition assays (e.g., COX-2, EGFR) at 10 µM concentrations, followed by dose-response curves for IC determination .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cell lines to map affected signaling pathways (e.g., MAPK/ERK) .
Q. What computational approaches are suitable for predicting the compound’s binding affinity and pharmacokinetic properties?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., ATP-binding pockets), validating with MD simulations .
- ADMET Profiling : Predict logP (lipophilicity), CYP450 inhibition, and BBB permeability via QSAR models in tools like ADMETLab 2.0 .
Q. How should researchers address contradictory bioactivity data observed across different assay systems?
- Methodology :
- Assay Validation : Replicate experiments in orthogonal assays (e.g., cell-free vs. cell-based) to rule out false positives .
- Solubility Optimization : Use DMSO/cosolvent systems to ensure compound solubility >50 µM, avoiding aggregation artifacts .
- Metabolite Screening : Perform LC-MS to identify active metabolites that may explain divergent results .
Q. What strategies are effective for designing analogs to establish structure-activity relationships (SAR)?
- Methodology :
- Scaffold Modification : Replace cyclopropyl with other alkyl groups (e.g., methyl, isopropyl) or vary the furan-thiophene linker .
- Bioisosteric Replacement : Substitute the oxazole ring with 1,2,4-oxadiazole or thiazole to assess impact on target binding .
- 3D-QSAR Modeling : Generate CoMFA/CoMSIA models to correlate substituent electronic properties with activity trends .
Methodological Challenges and Solutions
Q. How can purification challenges due to the compound’s hydrophobicity be mitigated?
- Methodology :
- Flash Chromatography : Use gradient elution (hexane/ethyl acetate to dichloromethane/methanol) on silica gel columns .
- Recrystallization : Optimize solvent pairs (e.g., DMSO/water) to improve crystal formation and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
